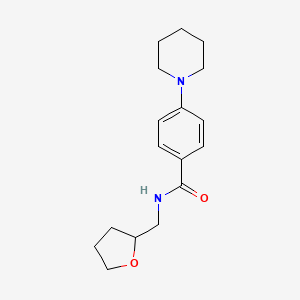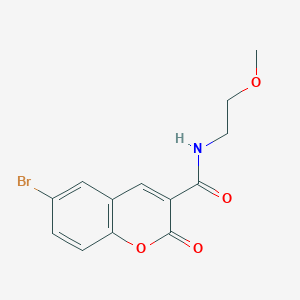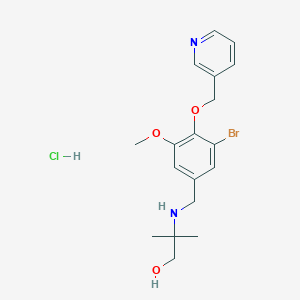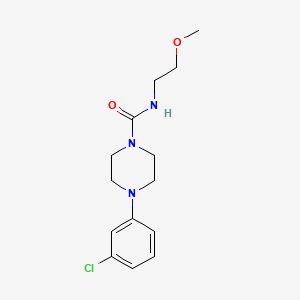![molecular formula C12H13N5O2S2 B4615858 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE](/img/structure/B4615858.png)
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE
概要
説明
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This particular compound has gained attention due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE typically involves multiple steps. One common method involves the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often include the use of solvents such as ethanol and acetic acid buffer, and the reactions are carried out at controlled temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, electrochemical techniques such as cyclic voltammetry and constant current electrolysis have been explored for the synthesis of thiadiazole derivatives, offering advantages in terms of energy consumption and selectivity .
化学反応の分析
Types of Reactions
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents such as p-benzoquinone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
- Oxidation: p-Benzoquinone in acetic acid buffer/ethanol solution .
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of thiadiazole derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anti-inflammatory, and antituberculosis activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival of Helicobacter pylori in the gastric mucosa, making it a potential therapeutic agent for gastrointestinal infections.
類似化合物との比較
Similar Compounds
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid
- 2-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one
Uniqueness
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE stands out due to its unique combination of the thiadiazole ring with an acetamidophenyl group. This structure imparts specific biological activities and makes it a versatile compound for various applications. Its ability to inhibit urease and its potential antimicrobial properties further distinguish it from other thiadiazole derivatives.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S2/c1-7(18)14-8-2-4-9(5-3-8)15-10(19)6-20-12-17-16-11(13)21-12/h2-5H,6H2,1H3,(H2,13,16)(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHSKTCVZOLKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


METHANONE](/img/structure/B4615783.png)
![2-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL](/img/structure/B4615786.png)
![ETHYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE](/img/structure/B4615787.png)
![4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine](/img/structure/B4615788.png)
![(5Z)-1-(3,4-dimethylphenyl)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4615795.png)

![4-[4-(TERT-BUTYL)PHENYL]-2-[(2,6-DIFLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B4615807.png)
![N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide](/img/structure/B4615826.png)
![N-cyclopropyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4615827.png)
![2-(4-butoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4615830.png)
![ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B4615835.png)



